molecular formula C20H30N4O2S B11987106 N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(3-dimethylamino-propyl)-oxalamide

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(3-dimethylamino-propyl)-oxalamide

Cat. No.: B11987106
M. Wt: 390.5 g/mol
InChI Key: ZUYJYEAJOWLGLU-UHFFFAOYSA-N
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Description

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide is a complex organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-thiazole intermediate, followed by the introduction of the oxalamide group. Common reagents and conditions include:

    Adamantane derivatives: Starting materials for the adamantane moiety.

    Thiazole formation: Using thioamides and α-haloketones under acidic or basic conditions.

    Oxalamide coupling: Employing oxalyl chloride and amines under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for complex organic synthesis.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-carboxamide: Similar structure with a carboxamide group instead of oxalamide.

    N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-urea: Similar structure with a urea group instead of oxalamide.

Uniqueness

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H30N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]oxamide

InChI

InChI=1S/C20H30N4O2S/c1-24(2)5-3-4-21-17(25)18(26)23-19-22-16(12-27-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h12-15H,3-11H2,1-2H3,(H,21,25)(H,22,23,26)

InChI Key

ZUYJYEAJOWLGLU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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